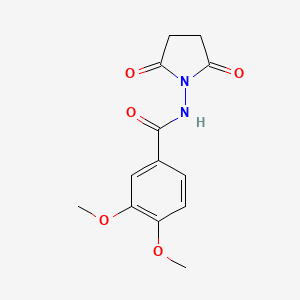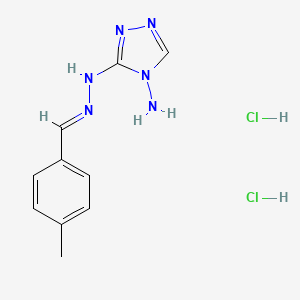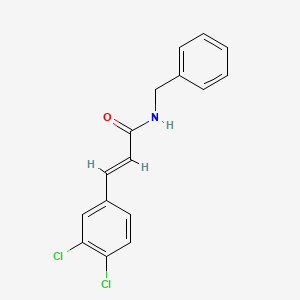
N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenyl-1,3-benzoxazol-6-yl)-2-(2-thienyl)acetamide, commonly known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BTA-1 is not fully understood, but it is believed to act through the modulation of various signaling pathways. In neuroscience, BTA-1 has been shown to increase the levels of acetylcholine and inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. In cancer research, BTA-1 has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
BTA-1 has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, BTA-1 has been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. In cancer research, BTA-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In materials science, BTA-1 has been used as a building block for the synthesis of luminescent materials with potential applications in lighting and display technologies.
Vorteile Und Einschränkungen Für Laborexperimente
BTA-1 has several advantages as a research tool, including its neuroprotective and anticancer properties, as well as its potential as a building block for luminescent materials. However, there are also limitations to its use, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of BTA-1. In neuroscience, further studies are needed to fully understand the mechanism of action of BTA-1 and its potential as a therapeutic agent for neurodegenerative diseases. In cancer research, more research is needed to determine the optimal dosage and administration of BTA-1 for the treatment of various types of cancer. In materials science, further studies are needed to explore the potential applications of BTA-1 as a building block for luminescent materials with improved properties.
Synthesemethoden
BTA-1 can be synthesized through a multistep process involving the condensation of 2-aminophenol with 2-bromoacetophenone, followed by cyclization with thiophene-2-carbaldehyde. The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
BTA-1 has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and materials science. In neuroscience, BTA-1 has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, BTA-1 has been found to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In materials science, BTA-1 has been used as a building block for the synthesis of luminescent materials.
Eigenschaften
IUPAC Name |
N-(2-phenyl-1,3-benzoxazol-6-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-8-9-16-17(11-14)23-19(21-16)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMRCKXAYWHKGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![N-[4-(5-chloro-2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5815302.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)
![1-{4-[(1,3-benzodioxol-5-ylmethylene)amino]phenyl}ethanone](/img/structure/B5815319.png)

![ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5815341.png)

![4-methyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5815366.png)

![1-[3-(2-furyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815393.png)
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5815400.png)